molecular formula C16H11Cl2N3O3 B414392 2-(2,4-dichlorophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide CAS No. 325475-79-4

2-(2,4-dichlorophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

Cat. No.: B414392
CAS No.: 325475-79-4
M. Wt: 364.2g/mol
InChI Key: IPYZIYVCXJTAPW-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group and an indole moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide typically involves the following steps:

    Formation of the hydrazide intermediate: This step involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.

    Condensation reaction: The hydrazide intermediate is then reacted with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazines or amines. Substitution reactions can result in a variety of substituted phenoxy or indole derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the dichlorophenoxy group may enhance its binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound is believed to modulate certain enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    Indole-3-carbaldehyde: Another precursor used in the condensation reaction.

    2-(2,4-dichlorophenoxy)-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazone: A closely related compound with similar structural features.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is unique due to the combination of the dichlorophenoxy and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3/c17-9-5-6-13(11(18)7-9)24-8-14(22)20-21-15-10-3-1-2-4-12(10)19-16(15)23/h1-7,19,23H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYZIYVCXJTAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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